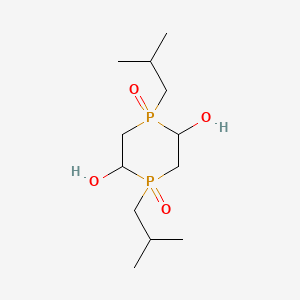
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol is a complex organic compound with a unique structure that includes two phosphinane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol typically involves multiple steps, including the formation of the phosphinane rings and the introduction of the 2-methylpropyl groups. Common reagents used in these reactions include phosphorus trichloride, isobutyl alcohol, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or as a catalyst.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(2-methylpropyl)benzene: A similar compound with a benzene ring instead of phosphinane rings.
1,4-benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another related compound with ester functional groups.
Uniqueness
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol is unique due to its dual phosphinane rings and the presence of 2-methylpropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H26O4P2 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol |
InChI |
InChI=1S/C12H26O4P2/c1-9(2)5-17(15)7-12(14)18(16,6-10(3)4)8-11(17)13/h9-14H,5-8H2,1-4H3 |
InChI Key |
TYNABCBXLZCQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP1(=O)CC(P(=O)(CC1O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

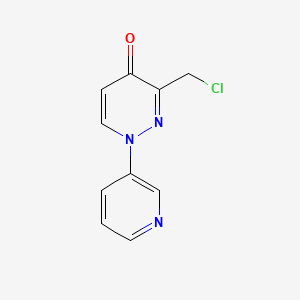
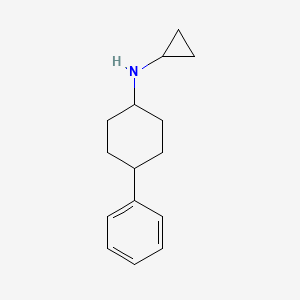
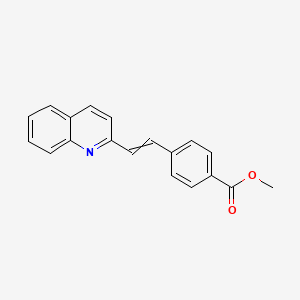
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
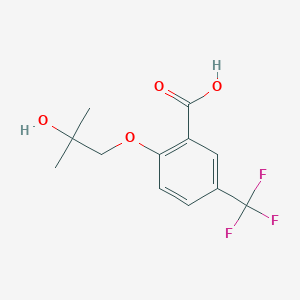

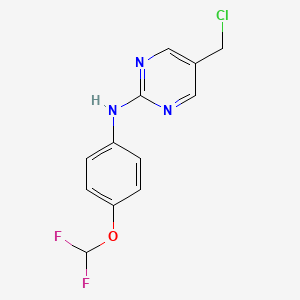

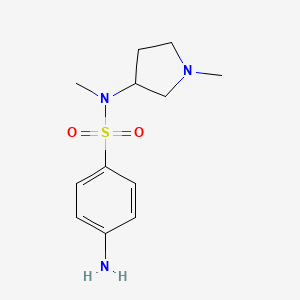

![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)
